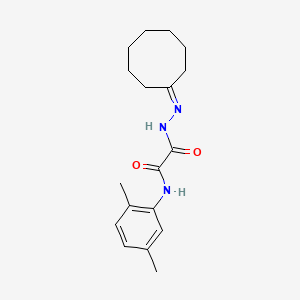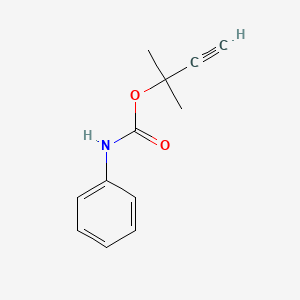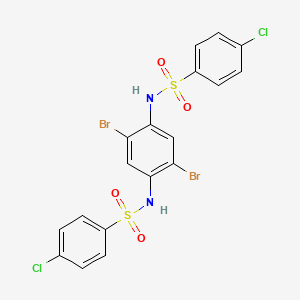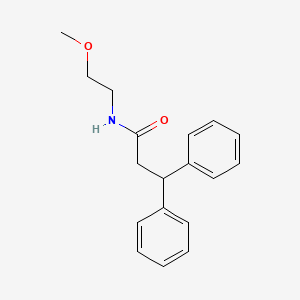![molecular formula C20H14BrIN2O2 B5181182 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide, also known as BIBX1382, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in the treatment of various diseases.
Mécanisme D'action
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of tyrosine kinases, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide can prevent the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function.
Biochemical and Physiological Effects:
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects, including inhibition of tyrosine kinase activity, reduction of pro-inflammatory cytokine production, and improvement of cardiac function. These effects make 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide a promising therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide in lab experiments is its specificity for tyrosine kinases, which makes it a potent inhibitor of cancer cell growth and proliferation. However, one of the limitations of using 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide, including the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis and formulation of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide to improve its solubility and bioavailability. Finally, more research is needed to understand the long-term safety and efficacy of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide in humans.
Méthodes De Synthèse
The synthesis of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide involves several steps, including the reaction of 3-bromoaniline with 3-iodobenzoyl chloride to form 3-bromo-N-(3-iodobenzoyl)aniline. This intermediate product is then reacted with 4-aminobenzamide to form the final product, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide.
Applications De Recherche Scientifique
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has shown promising results as a tyrosine kinase inhibitor, which can inhibit the growth and proliferation of cancer cells. In inflammation, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate symptoms of inflammation. In cardiovascular diseases, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to improve cardiac function and reduce the risk of heart failure.
Propriétés
IUPAC Name |
3-bromo-N-[4-[(3-iodobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrIN2O2/c21-15-5-1-3-13(11-15)19(25)23-17-7-9-18(10-8-17)24-20(26)14-4-2-6-16(22)12-14/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDZXFPLNJXHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-{[(3-iodophenyl)carbonyl]amino}phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)


![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181125.png)


![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5181150.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5181153.png)
![5-[(sec-butylamino)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181162.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5181173.png)
![2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5181180.png)